Loxapine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Loxapine is a medication primarily used to treat schizophrenia and bipolar disorder. While its exact mechanism of action is not fully understood, research suggests it works by affecting certain brain chemicals, like dopamine and serotonin. (Source: )

Here are some areas of scientific research involving Loxapine:

- Understanding its mechanism of action: Researchers are continuing to investigate how Loxapine affects brain chemistry and its impact on symptoms of schizophrenia and bipolar disorder. (Source: )

- Efficacy and safety studies: Clinical trials assess Loxapine's effectiveness in treating symptoms of schizophrenia and bipolar disorder, alongside monitoring for potential side effects. (Source)

- Comparison with other medications: Studies compare Loxapine's effectiveness and side effects to other medications used for schizophrenia and bipolar disorder. (Source: )

- Investigating new uses: Researchers are exploring the potential use of Loxapine for treating other conditions, such as anxiety and insomnia. (Source: )

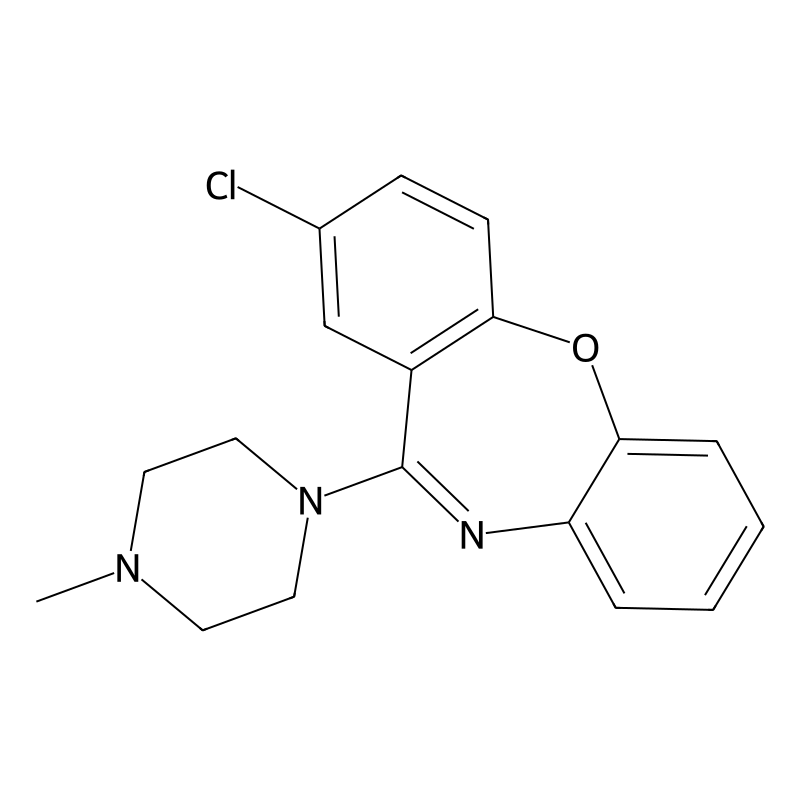

Loxapine is marketed under various brand names, including Loxitane and Adasuve (the latter being an inhalation formulation). It functions primarily as a dopamine antagonist and also blocks serotonin 5-HT2 receptors, contributing to its therapeutic effects in managing symptoms of schizophrenia such as hallucinations and delusions . The chemical formula for loxapine is C₁₈H₁₈ClN₃O, with a molar mass of approximately 327.81 g/mol .

The exact mechanism of action of Loxapine is not fully understood. However, it is believed to work by blocking dopamine D2 receptors and serotonin 5-HT2A receptors in the brain [, ]. This disrupts the signaling pathways of these neurotransmitters, which are thought to be involved in the symptoms of schizophrenia.

Loxapine can cause various side effects, including drowsiness, dizziness, dry mouth, and movement disorders like tardive dyskinesia. It can also interact with other medications, potentially increasing the risk of side effects []. Loxapine should be used with caution in individuals with certain medical conditions, such as heart problems or seizures [].

Data on Toxicity:

Loxapine undergoes extensive hepatic metabolism, primarily through N-demethylation to form amoxapine, a tricyclic antidepressant . Other significant metabolites include 8-hydroxyloxapine, which also possesses pharmacological activity. The metabolic pathways involve various cytochrome P450 enzymes, notably CYP1A2, CYP3A4, and CYP2D6 .

Loxapine can be synthesized through various chemical pathways involving the condensation of appropriate precursors. One common method involves the reaction of 2-chloro-11-(4-methyl-1-piperazinyl)dibenz[b,f][1,4]oxazepine with suitable reagents under controlled conditions to yield the final compound. Specific details on synthesis protocols are typically found in specialized chemical literature or patents.

Loxapine is primarily indicated for the treatment of schizophrenia. It may also be utilized off-label for other psychiatric conditions due to its sedative properties. The inhalation formulation (Adasuve) offers a rapid onset of action, making it particularly useful in acute settings where immediate intervention is required .

Loxapine has been studied for potential interactions with various drugs. It is known to inhibit P-glycoprotein transporters and may interact with other medications metabolized by cytochrome P450 enzymes. This can lead to altered plasma levels of co-administered drugs, necessitating careful monitoring when loxapine is prescribed alongside other medications . Additionally, loxapine can increase levels of prolactin in some patients, leading to reproductive health concerns that require management .

Loxapine shares structural and functional similarities with several other antipsychotic medications. Below are some comparable compounds:

| Compound | Class | Key Characteristics |

|---|---|---|

| Clozapine | Atypical Antipsychotic | Lower D2 receptor affinity; effective against treatment-resistant schizophrenia. |

| Amoxapine | Tricyclic Antidepressant | Metabolite of loxapine; antidepressant properties. |

| Olanzapine | Atypical Antipsychotic | Broad receptor activity; effective for mood stabilization. |

| Risperidone | Atypical Antipsychotic | Stronger serotonin receptor blockade; lower risk of EPS. |

Uniqueness of Loxapine:

Loxapine's unique position arises from its dual receptor antagonism combined with a significant risk profile for extrapyramidal symptoms compared to other atypical antipsychotics like clozapine or olanzapine. Its distinct pharmacokinetic properties and rapid-action inhalation form further differentiate it within the class of antipsychotics.

Molecular Weight and Empirical Formula

Loxapine free base possesses a molecular weight of 327.808 grams per mole and follows the empirical formula C₁₈H₁₈ClN₃O [1] [2] [3] [4] [5]. The compound exists in multiple salt forms, with the succinate salt being the most extensively characterized pharmaceutical formulation. Loxapine succinate demonstrates a molecular weight of 445.9 grams per mole and corresponds to the empirical formula C₁₈H₁₈ClN₃O - C₄H₆O₄, representing the 1:1 stoichiometric complex between loxapine and succinic acid [6] [7] [8] [9].

The molecular structure of loxapine encompasses a complex tricyclic framework consisting of a dibenzo[b,f] [1] [2]oxazepine core system substituted with a 4-methylpiperazinyl group and a chlorine atom. This structural arrangement contributes significantly to the compound's physicochemical properties and pharmaceutical activity profiles.

Melting and Boiling Point Characteristics

The thermal properties of loxapine exhibit distinct characteristics depending on the specific crystalline form. Loxapine free base demonstrates a melting point range of 109-110°C [1] [10] [3] [4], indicating a relatively sharp melting transition characteristic of well-defined crystalline materials. This melting point represents a critical parameter for pharmaceutical processing and formulation development.

Loxapine succinate salt exhibits an elevated melting point of 150-154°C [11], reflecting the enhanced thermal stability imparted by salt formation and the specific crystal packing arrangements within the succinate complex. The increased melting point of the salt form often correlates with improved pharmaceutical stability characteristics.

Comprehensive boiling point data for loxapine remains limited in the literature, with most sources indicating that thermal decomposition occurs before reaching a defined boiling point under standard atmospheric conditions. This behavior is typical for complex pharmaceutical compounds containing heterocyclic nitrogen functionalities.

Solubility Profile in Various Solvents

Loxapine demonstrates markedly different solubility characteristics across various solvent systems, reflecting the compound's amphiphilic nature and the influence of intermolecular interactions on dissolution behavior.

Table 2: Solubility Profile of Loxapine in Various Solvents

| Solvent | Solubility | Source |

|---|---|---|

| Water | Insoluble to slightly soluble | [7] [12] |

| Ethanol | 2 mg/mL (4.48 mM) | [7] |

| DMSO | 89 mg/mL (199.59 mM) | [7] |

| DMF | 30 mg/mL | [6] |

| Methanol | Sparingly soluble | [12] |

| Acetone | Freely soluble | [12] |

| Chloroform | Freely soluble | [12] |

| Dichloromethane | Freely soluble | [12] |

| Ethyl acetate | Freely soluble | [12] |

Aqueous solubility represents a critical limitation for loxapine, with the compound demonstrating insoluble to slightly soluble characteristics in water [7] [12]. This hydrophobic behavior necessitates the use of pharmaceutical excipients or alternative formulation strategies to achieve adequate bioavailability in therapeutic applications.

Polar aprotic solvents demonstrate exceptional solvating capacity for loxapine, with DMSO achieving 89 mg/mL solubility and DMF reaching 30 mg/mL [6] [7]. These high solubility values reflect favorable interactions between the polar solvent molecules and the nitrogen-containing heterocyclic systems within loxapine.

Organic solvents including acetone, chloroform, dichloromethane, and ethyl acetate exhibit freely soluble characteristics [12], indicating extensive dissolution capacity that supports analytical methodology development and purification procedures.

Octanol/Water Partition Coefficient

The octanol/water partition coefficient represents a fundamental parameter for predicting the lipophilic behavior and membrane permeation characteristics of loxapine. Computational analyses indicate a log P value of 3.08280 [3], while experimental determinations report a log P of 3.6 [13].

This moderate to high lipophilicity value indicates that loxapine preferentially partitions into organic phases relative to aqueous environments. The log P range of 3.08-3.6 suggests favorable characteristics for membrane penetration and central nervous system bioavailability, which aligns with the compound's therapeutic applications as an antipsychotic agent.

The octanol/water partition coefficient influences multiple pharmaceutical properties including absorption, distribution, metabolism, and excretion characteristics. Values within this range typically correlate with effective oral bioavailability while maintaining adequate aqueous solubility for pharmaceutical formulation.

Spectroscopic Properties

Ultraviolet-Visible Absorption Characteristics

Ultraviolet-visible spectroscopy reveals characteristic absorption maxima that reflect the electronic transitions within loxapine's conjugated aromatic systems. Comprehensive spectroscopic analysis identifies four primary absorption maxima: 209 nm, 251 nm, 297 nm, and 323 nm [6].

The absorption maximum at 297 nm represents the most analytically significant wavelength, extensively utilized in quantitative pharmaceutical analysis and formulation studies [14] [15]. This absorption band corresponds to π→π* electronic transitions within the dibenzoxazepine chromophore system.

The shorter wavelength absorptions at 209 nm and 251 nm reflect higher energy electronic transitions associated with the aromatic ring systems and heteroatom functionalities. The longer wavelength absorption at 323 nm indicates extended conjugation effects and lower energy electronic transitions.

These ultraviolet-visible characteristics support the development of analytical methodologies for loxapine quantification in pharmaceutical formulations and biological matrices. The well-defined absorption maxima enable selective spectrophotometric determinations with appropriate sensitivity and specificity.

Infrared Spectral Analysis

Infrared spectroscopy provides detailed information regarding the vibrational modes and functional group characteristics of loxapine. The technique enables identification of characteristic absorption bands corresponding to specific molecular vibrations within the dibenzoxazepine framework.

Characteristic infrared absorption patterns for loxapine include vibrations associated with aromatic C-H stretching, C=C aromatic stretching, C-N stretching from the piperazine ring system, and C-O-C stretching from the oxazepine bridge. The chlorine substitution influences the fingerprint region characteristics, providing distinctive spectral features for compound identification.

Infrared spectroscopy serves as a critical analytical tool for polymorph identification and structural characterization. The European Medicines Agency assessment indicates that infrared spectroscopy effectively distinguishes between polymorphic forms of loxapine, demonstrating the technique's utility for pharmaceutical quality control applications [12].

Nuclear Magnetic Resonance Profile

Nuclear magnetic resonance spectroscopy represents the most informative technique for detailed structural characterization of loxapine. Both proton (¹H) and carbon-13 (¹³C) NMR provide comprehensive information regarding the molecular framework and conformational characteristics.

The ¹H NMR spectrum of loxapine reveals distinct chemical shift regions corresponding to aromatic protons (6.8-7.6 ppm), piperazine ring protons (2.3-3.0 ppm), and the N-methyl group (approximately 2.3 ppm). Patent literature includes representative NMR data: δ(ppm, CDCl₃), 7.59(s, 1H, Ar-H), 7.26(d, 1H, Ar-H), 7.20(m, 2H, Ar-H), 6.89(m, 2H, Ar-H), 2.65(t, 4H, CH₂×2), 2.49(t, 4H, CH₂×2), 2.27(s, 3H, CH₃) [16].

The ¹³C NMR spectrum provides detailed information regarding the carbon framework, including aromatic carbons, heteroatom-bearing carbons, and aliphatic carbons within the piperazine ring system. Chemical shift assignments enable confirmation of the molecular connectivity and substitution patterns.

Nuclear magnetic resonance spectroscopy demonstrates particular value for monitoring polymorphic transformations and characterizing different solid-state forms of loxapine. The technique provides molecular-level information regarding conformational changes and intermolecular interactions in different crystalline environments.

Mass Spectral Fragmentation Patterns

Mass spectrometry enables molecular weight confirmation and provides structural information through characteristic fragmentation patterns. Loxapine demonstrates a molecular ion peak at m/z 328 corresponding to the protonated molecular ion [M+H]⁺ [16].

Characteristic fragmentation patterns include loss of the methylpiperazine substituent, aromatic ring fragmentations, and rearrangement processes typical of dibenzoxazepine compounds. The mass spectral data support structural identification and enable development of liquid chromatography-mass spectrometry analytical methods.

Contemporary pharmaceutical analysis frequently employs LC-MS/MS methodologies for loxapine quantification in biological matrices. These approaches utilize characteristic precursor-to-product ion transitions for selective and sensitive determinations in complex sample matrices [17].

Crystallographic Analysis of Loxapine Forms

Crystal Structure Determination Methods

Single crystal X-ray diffraction represents the definitive technique for complete structural characterization of loxapine crystalline forms. The crystal structure determination utilized direct methods for structure solution followed by block-diagonal least squares refinement procedures [18].

Data collection employed diffractometer methodologies with systematic measurement of reflection intensities across comprehensive reciprocal space sampling. Hydrogen atom positions were located and their coordinates refined, providing complete atomic position information for the crystal structure.

The refinement process achieved satisfactory statistical parameters with R = 0.064 for significant reflections and R' = 0.081 for all observations, based on 1657 significant reflections from a total of 2410 measured reflections [18].

Polymorphic Forms and Their Properties

Loxapine demonstrates confirmed polymorphism with monoclinic and orthorhombic crystalline forms identified through comprehensive solid-state analytical studies [19]. The existence of multiple polymorphic forms has significant implications for pharmaceutical development and regulatory considerations.

Polymorph I and Polymorph II have been specifically characterized, with distinguishing features identified through infrared spectroscopy and X-ray diffraction analysis [12]. The manufacturer consistently produces polymorph II in commercial pharmaceutical preparations, as confirmed through analytical characterization protocols.

Polymorphic transitions can occur during pharmaceutical processing, storage, or formulation procedures. Understanding the relative stability relationships between different polymorphic forms represents critical information for pharmaceutical development and quality assurance programs.

X-ray Diffraction Studies

Comprehensive X-ray diffraction analysis reveals that loxapine crystallizes in the orthorhombic crystal system with space group Pbca [18]. The unit cell parameters include:

- a = 1796(5) pm

- b = 1413(4) pm

- c = 1301(3) pm

- Z = 8 molecules per unit cell

Table 3: Crystallographic Data Summary

| Parameter | Value | Method |

|---|---|---|

| Crystal System | Orthorhombic | Single Crystal XRD |

| Space Group | Pbca | Single Crystal XRD |

| Unit Cell a | 1796(5) pm | Single Crystal XRD |

| Unit Cell b | 1413(4) pm | Single Crystal XRD |

| Unit Cell c | 1301(3) pm | Single Crystal XRD |

| Z | 8 | Single Crystal XRD |

| Dihedral Angle | 114° | Single Crystal XRD |

The molecular conformation within the crystal structure reveals a dihedral angle of 114° between the planes of the two benzene ring systems [18]. This geometric arrangement influences the overall molecular shape and intermolecular packing interactions within the crystalline lattice.

Powder X-ray diffraction studies support the identification of polymorphic forms and enable routine pharmaceutical quality control applications. The technique provides characteristic diffraction patterns that serve as fingerprints for specific crystalline forms and enable detection of polymorphic mixtures or transformations.

The crystallographic analysis demonstrates that loxapine adopts semi-rigid conformations with limited rotational freedom around key molecular bonds. The partial double bond character between the piperazine ring and the bicyclic system effectively restricts conformational mobility, contributing to the observed molecular geometry [18].

Purity

Physical Description

Color/Form

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

LogP

3.6

Decomposition

Appearance

Melting Point

109-110 °C

109 - 110 °C

Storage

UNII

Related CAS

54810-23-0 (mono-hydrochloride)

GHS Hazard Statements

H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Adasuve is indicated for the rapid control of mild-to-moderate agitation in adult patients with schizophrenia or bipolar disorder. Patients should receive regular treatment immediately after control of acute agitation symptoms.

Treatment of bipolar disorder, Treatment of schizophrenia

Livertox Summary

Drug Classes

Therapeutic Uses

THIS DIBENZOXAZEPINE DERIVATIVE IS EFFECTIVE IN TREATMENT OF SCHIZOPHRENIA BUT IT IS NOT CLEAR WHETHER IT HAS ANY ADVANTAGE OVER OTHER ANTIPSYCHOTIC AGENTS. /SUCCINATE/

Loxapine is indicated for the management of symptoms and characteristics of psychotic conditions. /Included in US product labeling/

Loxapine has been used to treat anxiety neurosis with depression. /NOT included in US product labeling/

Pharmacology

MeSH Pharmacological Classification

ATC Code

N - Nervous system

N05 - Psycholeptics

N05A - Antipsychotics

N05AH - Diazepines, oxazepines, thiazepines and oxepines

N05AH01 - Loxapine

Mechanism of Action

STUDIES HAVE SHOWN THAT LOXAPINE PRODUCES SEDATION & PRONOUNCED EXTRAPYRAMIDAL REACTIONS, DECR CONVULSIVE THRESHOLD, & HAS ANTIADRENERGIC & ANTICHOLINERGIC EFFECTS. /SUCCINATE/

KEGG Target based Classification of Drugs

Rhodopsin family

Dopamine

DRD2 [HSA:1813] [KO:K04145]

Pictograms

Acute Toxic

Other CAS

Absorption Distribution and Excretion

Metabolites are excreted in the urine in the form of conjugates and in the feces unconjugated.

Animal studies with radioactive drug indicate that loxapine and/or its metabolites are widely distributed in body tissues with highest concentrations in brain, lungs, heart, liver, and pancreas. The drug appears in the CSF.

Loxapine is rapidly and almost completely absorbed from the GI tract. The drug is also almost completely absorbed following IM administration.

RAPIDLY & ALMOST COMPLETELY ABSORBED FROM GI TRACT. PEAK LOXAPINE SERUM LEVELS /WITHIN 2 HR, RANGE FROM 0.006 TO 0.013 MCG/ML AFTER/ 25 MG ORAL DOSE...MAJOR /ACTIVE/ METABOLITE IN SERUM IS 8-HYDROXYLOXAPINE /MAX CONCN 0.012-0.038 MCG/ML WITHIN 2-4 HR AFTER ORAL LOXAPINE. HUMAN/

LOXAPINE AND/OR METABOLITES...WIDELY DISTRIBUTED IN BODY TISSUES...HIGHEST CONCN IN BRAIN, LUNGS, HEART, LIVER, & PANCREAS...APPEARS IN CSF...CROSSES PLACENTA...IN MILK OF NURSING MOTHERS /ANIMALS, RADIOACTIVE DRUG/

METABOLITES /7- & 8-HYDROXY-, 7- & 8-HYDROXYDESMETHYLLOXAPINE; N-OXIDES OF LOXAPINE, 7- & 8-HYDROXYLOXAPINE/ EXCRETED IN URINE & FECES. LITTLE OR NO UNMETABOLIZED DRUG...FOUND...METABOLITES /PRIMARILY GLUCURONIDE OR SULFATE CONJUGATES IN URINE, PRIMARILY UNCONJUGATED IN FECES. HUMAN, ORAL/

Metabolism Metabolites

RAPIDLY & EXTENSIVELY METABOLIZED IN LIVER BY AROMATIC HYDROXYLATION, N-DEMETHYLATION & N-OXIDATION. MAJOR METABOLITES...8-HYDROXYLOXAPINE, & 7-HYDROXYLOXAPINE WHICH ARE ACTIVE...8-HYDROXYDESMETHYLLOXAPINE, 7-HYDROXYDESMETHYLLOXAPINE & LOXAPINE-N-OXIDE WHICH ARE INACTIVE /HUMAN, ORAL/

SIGNIFICANT AMT OF N-OXIDES OF /7-HYDROXY- & 8-HYDROXYLOXAPINES, METABOLITES FORMED BY HYDROXYLATION & N-OXIDATION/, PRESENT...LOXAPINE METABOLITES ARE EXCRETED IN URINE PRIMARILY AS GLUCURONIDE OR SULFATE CONJUGATES /HUMAN, ORAL/

2 METABOLITES: 8-HYDROXYLOXAPINE & 8-HYDROXYAMOXAPINE, INCR ON ORAL MEDICATION.

Loxapine is rapidly and extensively metabolized in the liver by aromatic hydroxylation, N-oxidation. The major metabolites of loxapine are 8-hydroxyloxapine and 7-hydroxyloxapine which are active and 8-hydroxydesmethylloxapine, 7-hydroxydesmethylloxapine, and loxapine N-oxide which are inactive. Significant amounts of the N-oxides of the hydroxyloxapines are also present.

Loxepine has known human metabolites that include Loxepine N-glucuronide.

Hepatic Route of Elimination: Metabolites are excreted in the urine in the form of conjugates and in the feces unconjugated. Half Life: Oral-4 hours

Associated Chemicals

Loxapine succinate;27833-64-3

Wikipedia

Clonazepam

FDA Medication Guides

Loxapine

POWDER;INHALATION

ALEXZA PHARMS

02/01/2022

Drug Warnings

Safe use of loxapine during pregnancy has not been established; therefore, the drug should not be used in pregnant women or women who might become pregnant unless the potential benefits outweigh the possible risk to the woman or fetus.

Pending accumulation of clinical data on the use of the drug in children, loxapine is not recommended for use in children younger than 16 years of age.

Loxapine should be used with caution, particularly in conjunction with anticholinergic antiparkinsonian agents and in patients with glaucoma or a tendency toward urinary retention because of possible anticholinergic activity. Since loxapine may have an aniemetic effect, it is possible that the drug could mask the sign of overdosage of toxic agents or interfere with the diagnosis of such conditions as intestinal obstruction or brain tumor. Loxapine is contraindicated in comatose patients, patients who have severe CNS depression from any cause, or known hypersensitivity to the drug.

For more Drug Warnings (Complete) data for LOXAPINE (13 total), please visit the HSDB record page.

Biological Half Life

SERUM LEVELS OF LOXAPINE & METABOLITES DECLINE IN BIPHASIC MANNER. HALF-LIFE DURING 1ST PHASE...5 HR...DURING 2ND PHASE...19 HR. /AFTER SINGLE 25 MG ORAL DOSE, SEDATIVE EFFECT BEGINS IN 20-30 MIN; PEAK EFFECT WITHIN 1.5-3 HR; DURATION APPROX 12 HR. HUMAN/

Use Classification

Human Drugs -> EU pediatric investigation plans

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Pharmaceuticals

Methods of Manufacturing

Clinical Laboratory Methods

Interactions

Concurrent use /with alcohol or other central nervous system (CNS) depression-producing medications, especially anesthetics, barbiturates, and opiod (narcotic) analgesics/ may potentiate and prolong the CNS depressant effects of either these medications or loxapine; dosage adjustments to approximately 1/2 to 1/4 of the ususal dose may be necessary.

Concurrent use /with amphetamines/ may decrease the effects of amphetamines since loxapine produces alpha-adrenergic blockade.

Concurrent use /with antacids or adsorbent antidiarrheals/ may inhibit the absorption of orally administered loxapine.

For more Interactions (Complete) data for LOXAPINE (18 total), please visit the HSDB record page.

Dates

2: Inhaled loxapine (Adasuve) for acute agitation. Med Lett Drugs Ther. 2014 Apr 14;56(1440):31-2. Review. PubMed PMID: 24736249.

3: Keating GM. Loxapine inhalation powder: a review of its use in the acute treatment of agitation in patients with bipolar disorder or schizophrenia. CNS Drugs. 2013 Jun;27(6):479-89. doi: 10.1007/s40263-013-0075-9. Review. PubMed PMID: 23740380.

4: Currier G, Walsh P. Safety and efficacy review of inhaled loxapine for treatment of agitation. Clin Schizophr Relat Psychoses. 2013 Apr;7(1):25-32. doi: 10.3371/CSRP.CUWA.032513. Review. PubMed PMID: 23538290.

5: Citrome L. Inhaled loxapine for agitation revisited: focus on effect sizes from 2 Phase III randomised controlled trials in persons with schizophrenia or bipolar disorder. Int J Clin Pract. 2012 Mar;66(3):318-25. doi: 10.1111/j.1742-1241.2011.02890.x. Epub 2012 Jan 9. Review. PubMed PMID: 22226343.

6: Citrome L. Aerosolised antipsychotic assuages agitation: inhaled loxapine for agitation associated with schizophrenia or bipolar disorder. Int J Clin Pract. 2011 Mar;65(3):330-40. doi: 10.1111/j.1742-1241.2010.02615.x. Epub 2010 Dec 29. Review. PubMed PMID: 21199198.

7: Chakrabarti A, Bagnall A, Chue P, Fenton M, Palaniswamy V, Wong W, Xia J. Loxapine for schizophrenia. Cochrane Database Syst Rev. 2007 Oct 17;(4):CD001943. Review. PubMed PMID: 17943763.

8: Mazzola CD, Miron S, Jenkins AJ. Loxapine intoxication: case report and literature review. J Anal Toxicol. 2000 Oct;24(7):638-41. Review. PubMed PMID: 11043672.

9: Fenton M, Murphy B, Wood J, Bagnall A, Chue P, Leitner M. Loxapine for schizophrenia. Cochrane Database Syst Rev. 2000;(2):CD001943. Review. Update in: Cochrane Database Syst Rev. 2007;(4):CD001943. PubMed PMID: 10796455.

10: Glazer WM. Does loxapine have "atypical" properties? Clinical evidence. J Clin Psychiatry. 1999;60 Suppl 10:42-6. Review. PubMed PMID: 10340686.

11: Collins DM, Gidal BE, Pitterle ME. Potential interaction between carbamazepine and loxapine: case report and retrospective review. Ann Pharmacother. 1993 Oct;27(10):1180-7. Review. PubMed PMID: 8251682.

12: Clozapine and loxapine for schizophrenia. Drug Ther Bull. 1991 May 28;29(11):41-2. Review. Erratum in: Drug Ther Bull 1991 Jun 24;29(13):52. PubMed PMID: 1747161.

13: Zisook S, Click MA Jr. Evaluations of loxapine succinate in the ambulatory treatment of acute schizophrenic episodes. Int Pharmacopsychiatry. 1980;15(6):365-78. Review. PubMed PMID: 7028656.

14: Heel RC, Brogden RN, Speight TM, Avery GS. Loxapine: a review of its pharmacological properties and therapeutic efficacy as an antipsychotic agent. Drugs. 1978 Mar;15(3):198-217. Review. PubMed PMID: 25167.

15: Ayd FJ Jr. Loxapine update: 1966-1976. Dis Nerv Syst. 1977 Nov;38(11):883-7. Review. PubMed PMID: 410614.